N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
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Description
N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, also known as BHMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMAH is a hydrazone derivative that has been synthesized using different methods, and its biological properties have been studied extensively.
Scientific Research Applications
1. Biological Evaluation and Molecular Docking Studies
Research indicates that hydrazones, including N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, have been synthesized and evaluated for their xanthine oxidase inhibitory activities. This study highlights the compound's potential as a xanthine oxidase inhibitor, with molecular docking studies conducted to understand its binding modes at the active site of xanthine oxidase (Xue et al., 2022).
2. Potential as O,N,O Donors for Cu2+
The compound has been involved in studies exploring its synthesis and characterization as a potential O,N,O donor for copper ions. This involves assessing its complexation potential, supported by spectroscopic techniques and computational simulations (Polo-Cerón et al., 2021).
3. Radical Scavenging Activity
Research on nitrogen-containing bromophenols, including this compound, from marine red algae has shown that they exhibit potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
4. Urease Inhibitory Activities
Studies have shown that N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide and related compounds have significant urease inhibitory activities. This property is of interest in medical research, particularly concerning Helicobacter pylori infections (Qu et al., 2015).
5. Crystal Structures Analysis
The compound has been the subject of crystallographic studies to understand its structure better. These studies have characterized its unsolvated and monohydrate forms, providing insights into its molecular geometry and potential interactions (Xue et al., 2011).
properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-13-3-5-14(6-4-13)23-10-16(21)19-18-9-11-8-12(17)2-7-15(11)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHNWXWMFMUWQT-GIJQJNRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide |
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